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Methoxyphenyl)cyclopropane-1-

carboxylic acid

Cat. No.: B1626644 Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid. Designed for

researchers, scientists, and professionals in drug development, this document delves into the

predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data. The analysis is grounded in fundamental principles of spectroscopy and draws

comparisons with structurally related molecules to offer a robust predictive framework for the

characterization of this compound.

Introduction: The Structural Significance of 2-(3-
Methoxyphenyl)cyclopropane-1-carboxylic acid
2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid (C₁₁H₁₂O₃, Molecular Weight: 192.21

g/mol ) is a small organic molecule featuring a cyclopropane ring, a methoxy-substituted phenyl

group, and a carboxylic acid moiety.[1] The rigid cyclopropane scaffold and the electronic

nature of the methoxyphenyl group make this and similar structures intriguing candidates in

medicinal chemistry and materials science. Accurate structural elucidation is the cornerstone of

any research and development endeavor, and spectroscopic techniques provide the most

powerful tools for this purpose. This guide will explain the expected spectroscopic signatures of

this molecule, providing a valuable reference for its synthesis and characterization.
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Molecular Structure:

Caption: Molecular structure of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts for

2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid.

Experimental Protocol: NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate

structural assignment.

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the

chemical shift of exchangeable protons, such as the carboxylic acid proton.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for

improved signal resolution and sensitivity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon

atom.

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically

required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C

nucleus.
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2D NMR Experiments (Optional but Recommended):

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is invaluable for assigning quaternary

carbons and piecing together the molecular structure.

Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to be complex due to the presence of the cyclopropane ring,

which induces diastereotopicity and complex spin-spin coupling patterns.
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Proton(s)

Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration Notes

Carboxylic Acid

(-COOH)
10.0 - 12.0 Broad Singlet 1H

Chemical shift is

concentration

and solvent

dependent.

Aromatic (Ar-H) 6.7 - 7.3 Multiplet 4H

The meta-

substitution

pattern will lead

to a complex

multiplet.

Methoxy (-OCH₃) ~3.8 Singlet 3H

A characteristic

singlet for a

methoxy group.

Cyclopropane

(CH-Ar)
2.0 - 2.5 Multiplet 1H

Cyclopropane

(CH-COOH)
1.5 - 2.0 Multiplet 1H

Cyclopropane (-

CH₂-)
1.0 - 1.5 Multiplet 2H

The two protons

of the CH₂ group

are

diastereotopic

and will likely

show complex

splitting.

Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique

carbon environments.
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Carbon(s)
Predicted Chemical Shift (δ,

ppm)
Notes

Carboxylic Acid (-COOH) 175 - 185

The downfield chemical shift is

characteristic of a carboxylic

acid carbon.[2]

Aromatic (C-O) 158 - 162
Quaternary carbon attached to

the methoxy group.

Aromatic (C-C) 138 - 142
Quaternary carbon attached to

the cyclopropane ring.

Aromatic (CH) 110 - 130

Four distinct signals are

expected for the aromatic CH

carbons.

Methoxy (-OCH₃) 55 - 60
Typical chemical shift for a

methoxy carbon.

Cyclopropane (CH) 20 - 30

Cyclopropane (CH₂) 10 - 20

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule.

Experimental Protocol: IR Spectroscopy
Sample Preparation:

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and

press it into a thin, transparent pellet.

Solid (ATR): Place a small amount of the solid sample directly on the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Background Correction: A background spectrum of the empty sample compartment (or the

pure KBr pellet/clean ATR crystal) should be recorded and subtracted from the sample

spectrum.

Predicted IR Absorption Bands
The IR spectrum of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid is expected to

show several characteristic absorption bands.

Functional Group
Predicted Absorption

Range (cm⁻¹)
Intensity Notes

O-H (Carboxylic Acid) 2500 - 3300 Broad

This very broad

absorption is a

hallmark of the

hydrogen-bonded

dimer of a carboxylic

acid and often

overlaps with C-H

stretching bands.[2][3]

C-H (Aromatic) 3000 - 3100 Medium

C-H (Aliphatic) 2850 - 3000 Medium

Includes C-H

stretches of the

cyclopropane and

methoxy groups.

C=O (Carboxylic Acid) 1680 - 1720 Strong

The strong carbonyl

stretch is a key

diagnostic peak.[2][3]

C=C (Aromatic) 1450 - 1600 Medium to Weak

A series of bands

characteristic of the

benzene ring.

C-O (Carboxylic

Acid/Ether)
1200 - 1320 Strong

A combination of C-O

stretching from the

carboxylic acid and

the methoxy group.[3]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this

molecule, which can be run in either positive or negative ion mode.

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)

is recommended to obtain accurate mass measurements, which can be used to determine

the elemental composition.

Fragmentation (MS/MS): Collision-Induced Dissociation (CID) can be used to fragment the

molecular ion and generate a characteristic fragmentation pattern.

Predicted Mass Spectral Data
Molecular Ion:

In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 193.0865.

In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 191.0708.

Major Fragmentation Pathways:

Loss of H₂O (18 Da): From the carboxylic acid group.

Loss of COOH (45 Da): Cleavage of the carboxylic acid group.

Loss of OCH₃ (31 Da): Cleavage of the methoxy group.

Cleavage of the cyclopropane ring can lead to a variety of smaller fragments.
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Caption: Predicted major fragmentation pathways in positive ion ESI-MS.

Conclusion
The spectroscopic data predicted in this guide provide a detailed and scientifically grounded

framework for the characterization of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid.

By combining the insights from NMR, IR, and MS, researchers can confidently confirm the

structure and purity of this compound. The provided experimental protocols offer a starting

point for acquiring high-quality data, ensuring the integrity and reproducibility of scientific

findings in the fields of chemical synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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